molecular formula C13H16N2O2 B383490 (2-isobutyl-1H-benzimidazol-1-yl)acetic acid CAS No. 717863-10-0

(2-isobutyl-1H-benzimidazol-1-yl)acetic acid

Cat. No.: B383490
CAS No.: 717863-10-0
M. Wt: 232.28g/mol
InChI Key: WVTDHCOOWHHKHF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

(2-Isobutyl-1H-benzimidazol-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to bind to specific active sites on enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially altering the cell’s response to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can lead to changes in the concentration of key metabolites, affecting the cell’s metabolic state . These interactions are crucial for understanding the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity . Understanding these transport mechanisms is vital for optimizing the compound’s use in research .

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity, as it may interact with different biomolecules depending on its position within the cell . These interactions are essential for understanding the compound’s role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of 1,2-phenylenediamine with an appropriate carboxylic acid derivative. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time more precisely.

Chemical Reactions Analysis

Types of Reactions

(2-Isobutyl-1H-benzimidazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various benzimidazole derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .

Scientific Research Applications

Medicinal Chemistry

(2-Isobutyl-1H-benzimidazol-1-yl)acetic acid has been studied for its potential as a lead compound in drug discovery, particularly targeting diseases such as cancer and inflammatory conditions. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological profiles.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent. In vitro studies have demonstrated its effectiveness with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Anticancer Properties

Studies have explored the anticancer potential of this compound, revealing its ability to inhibit cell proliferation in certain cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.

Biological Activities

The compound exhibits several notable biological activities, including:

  • Antioxidant Activity : It has been shown to scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Agricultural Chemistry

The compound's structural features suggest potential applications in agrochemicals, particularly as a fungicide or herbicide. Its efficacy against plant pathogens could be explored further to develop environmentally friendly agricultural products.

Material Science

This compound can serve as a building block for synthesizing new materials with specific properties, potentially leading to advancements in polymer chemistry and material sciences.

Case Studies

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Sharma et al. (2023)Antimicrobial EfficacyDemonstrated strong activity against Pseudomonas aeruginosa with MIC values of 0.01 mM .
Lam et al. (2023)Anticancer ActivityShowed significant inhibition of cancer cell growth in vitro; specific pathways involved were identified .
Savaliya et al. (2022)Structure Activity RelationshipIdentified optimal structural modifications that enhance biological activity against Gram-positive bacteria .

Biological Activity

(2-Isobutyl-1H-benzimidazol-1-yl)acetic acid is a compound that has garnered attention for its diverse biological activities. This article presents a detailed examination of the biological properties of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core, which is known for its pharmacological significance. The presence of the isobutyl group enhances its lipophilicity, potentially affecting its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity Inhibition Zone (mm)
Staphylococcus aureusPotent activity22
Klebsiella pneumoniaeModerate activity25
Pseudomonas aeruginosaSignificant activity23

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It has shown the ability to inhibit nitric oxide production in various in vitro models, indicating a potential mechanism for reducing inflammation .

Case Studies and Research Findings

Several studies have documented the biological activities of benzimidazole derivatives, including this compound. For instance, a study highlighted the synthesis of novel derivatives and their evaluation against pathogenic bacteria, demonstrating that modifications to the benzimidazole structure can enhance antibacterial potency .

Another significant finding involved the compound's interaction with cellular pathways related to inflammation and immune responses. It was noted that this compound could modulate cytokine release in immune cells, thereby influencing inflammatory responses in models of allergic reactions and chronic inflammation .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by inhibiting specific enzymes involved in inflammatory pathways or by disrupting bacterial cell wall synthesis. Further research is necessary to elucidate these mechanisms fully.

Properties

IUPAC Name

2-[2-(2-methylpropyl)benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(2)7-12-14-10-5-3-4-6-11(10)15(12)8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTDHCOOWHHKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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